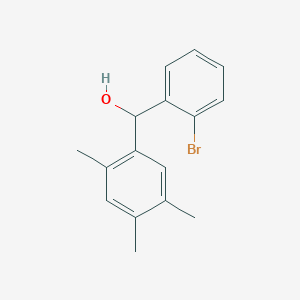

(2-Bromophenyl)(2,4,5-trimethylphenyl)methanol

Description

(2-Bromophenyl)(2,4,5-trimethylphenyl)methanol (CAS: 1443333-86-5) is a brominated aromatic alcohol with the molecular formula C₁₆H₁₇BrO and a molecular weight of 305.21 g/mol . The compound features a central methanol group bridging two substituted benzene rings: a 2-bromophenyl group and a 2,4,5-trimethylphenyl group. This structure introduces steric bulk and electronic effects due to the bromine atom (electron-withdrawing) and methyl substituents (electron-donating). Limited available data indicates a boiling point and storage conditions are unspecified in public sources, though its aromatic and polar functional groups imply moderate solubility in organic solvents .

Properties

IUPAC Name |

(2-bromophenyl)-(2,4,5-trimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c1-10-8-12(3)14(9-11(10)2)16(18)13-6-4-5-7-15(13)17/h4-9,16,18H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOXPQWDTWKITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(C2=CC=CC=C2Br)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(2,4,5-trimethylphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 2,4,5-trimethylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(2,4,5-trimethylphenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenylmethanol derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as amino, nitro, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (2-Bromophenyl)(2,4,5-trimethylphenyl)ketone.

Reduction: Formation of (2-Hydroxyphenyl)(2,4,5-trimethylphenyl)methanol.

Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromophenyl)(2,4,5-trimethylphenyl)methanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(2,4,5-trimethylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

2-(4-Bromophenyl)ethanol

- Molecular Formula : C₈H₉BrO

- Molecular Weight : 201.06 g/mol

- Key Features : A simpler derivative with a single bromophenyl group and a primary alcohol. The 4-bromo substitution (vs. 2-bromo in the target compound) reduces steric hindrance, leading to a lower molecular weight and boiling point (106–108°C at 1 mmHg ) .

- Applications : Used as a precursor in organic synthesis, particularly for pharmaceuticals like β-blockers.

1-(2,4,6-Trimethylphenyl)ethanol

- Molecular Formula : C₁₁H₁₆O

- Molecular Weight : 164.24 g/mol

- Key Features: Lacks bromine but shares the 2,4,5-trimethylphenyl group. Crystallographic studies reveal a chair conformation and hydrogen-bonded hexamers in the solid state, enhancing thermal stability compared to non-methylated analogues .

- Applications : Serves as a model for studying steric effects in supramolecular chemistry.

Amino-Substituted Bromophenyl Methanol Derivatives

(3-Amino-4-bromophenyl)methanol

- Molecular Formula: C₇H₈BrNO

- Molecular Weight : 202.05 g/mol

- Key Features: The 3-amino group introduces nucleophilic reactivity, enabling conjugation with carbonyl compounds or metal coordination. This contrasts with the non-amino target compound, which is less reactive toward electrophiles .

- Applications: Potential use in dye synthesis or as a ligand in catalysis.

(2-Amino-4-bromophenyl)methanol

- Molecular Formula: C₇H₈BrNO

- Molecular Weight : 202.05 g/mol

- Key Features: Positional isomerism (2-amino vs. 3-amino) alters electronic properties. The 2-amino group may enhance intramolecular hydrogen bonding, affecting solubility and crystallinity .

Fluorinated and Multisubstituted Analogues

2-((2,4,5-Trifluorobenzyl)oxy)phenyl Methanol (TFOPM)

- Molecular Formula : C₁₄H₁₁F₃O₂

- Molecular Weight : 276.23 g/mol

- Key Features: Replaces bromine with trifluoromethyl groups, increasing electronegativity and metabolic stability.

- Applications : Investigated for anticancer drug development.

Comparative Data Table

Key Research Findings

Biological Activity : While TFOPM shows anticancer effects, the target compound’s bioactivity remains unexplored. The presence of bromine may confer antimicrobial properties, as seen in other brominated aromatics .

Crystallographic Behavior: Analogues like 1-(2,4,6-trimethylphenyl)ethanol form hydrogen-bonded hexamers, suggesting the target compound may exhibit similar supramolecular interactions, though this requires experimental validation .

Biological Activity

(2-Bromophenyl)(2,4,5-trimethylphenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18BrO

- Molecular Weight : 305.22 g/mol

Synthesis

The synthesis of this compound typically involves the bromination of 2-(2,4,5-trimethylphenyl)phenol followed by a reduction step to yield the methanol derivative. The following table summarizes the synthetic routes:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Bromination of 2-(2,4,5-trimethylphenyl)phenol | Br₂ in CH₂Cl₂ at 0°C |

| 2 | Reduction to methanol derivative | LiAlH₄ in THF |

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, a study highlighted its effectiveness against breast cancer cell lines with IC50 values in the low micromolar range.

Antioxidant Properties

The compound has also shown potential antioxidant activity. In vitro assays demonstrated its ability to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems .

Case Studies

-

Antitumor Efficacy

- Study Design : The compound was tested on various cancer cell lines.

- Results : It exhibited a dose-dependent inhibition of cell proliferation with notable efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cells.

- : The findings support further investigation into its use as a potential chemotherapeutic agent.

-

Antioxidant Activity

- Study Design : The antioxidant capacity was assessed using DPPH and ABTS assays.

- Results : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant properties.

- : These results suggest that the compound could be beneficial in preventing oxidative damage in cells.

Comparative Analysis

A comparison with structurally similar compounds reveals unique biological activities attributed to the bromine and trimethyl substituents:

| Compound | Antitumor Activity | Antioxidant Activity |

|---|---|---|

| This compound | High IC50 < 10 µM | Moderate |

| 2-Bromophenol | Low | Low |

| 4-Methylphenol | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.